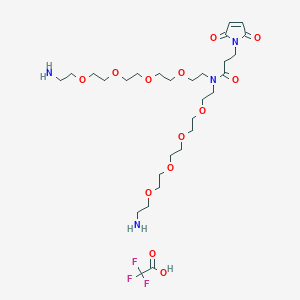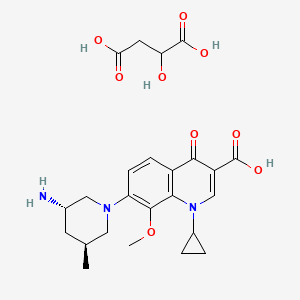
N-Mal-N-bis(PEG4-amin) TFA-Salz
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-Mal-N-bis(PEG4-amine) TFA salt has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
The primary targets of N-Mal-N-bis(PEG4-amine) TFA salt are biomolecules with a thiol group and carboxylic acids . The compound’s terminal maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol . The terminal amino group is reactive with carboxylic acids .
Mode of Action
N-Mal-N-bis(PEG4-amine) TFA salt interacts with its targets through covalent bonding. The maleimide group of the compound reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . The amino group of the compound is reactive with carboxylic acids .
Biochemical Pathways
The biochemical pathways affected by N-Mal-N-bis(PEG4-amine) TFA salt are those involving biomolecules with a thiol group and carboxylic acids . The compound’s ability to form covalent bonds with these biomolecules can influence the function and behavior of these molecules, potentially affecting the pathways in which they are involved .
Pharmacokinetics
It’s known that the compound is a branched peg derivative . PEGylation, or the addition of polyethylene glycol (PEG) to molecules, is often used to improve the pharmacokinetics of drugs, including their solubility, stability, and half-life .
Result of Action
The result of the action of N-Mal-N-bis(PEG4-amine) TFA salt is the formation of a covalent bond between the compound and biomolecules with a thiol group or carboxylic acids . This bonding can enable the connection of these biomolecules, potentially influencing their function and behavior .
Action Environment
The action environment can influence the efficacy and stability of N-Mal-N-bis(PEG4-amine) TFA salt. PEGylation can improve the stability of compounds in various environments, potentially enhancing their efficacy .
Biochemische Analyse
Biochemical Properties
The maleimide group of N-Mal-N-bis(PEG4-amine) TFA salt will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . This makes it a versatile linker in biochemical reactions.
Cellular Effects
Given its reactivity with various biomolecules, it can be inferred that it may influence cell function by enabling the connection of biomolecules with a thiol .
Molecular Mechanism
The molecular mechanism of action of N-Mal-N-bis(PEG4-amine) TFA salt involves the formation of covalent bonds between the maleimide group of the compound and thiol groups present in biomolecules . This enables the connection of a biomolecule with a thiol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Mal-N-bis(PEG4-amine) TFA salt involves the reaction of maleimide with PEG4-amine. The maleimide group reacts with thiol groups to form a covalent bond, while the amine group reacts with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes) to form stable amide bonds . Common reagents used in these reactions include EDC, DCC, and HATU .
Industrial Production Methods
Industrial production of N-Mal-N-bis(PEG4-amine) TFA salt typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often achieving a purity of ≥95% .
Analyse Chemischer Reaktionen
Types of Reactions
N-Mal-N-bis(PEG4-amine) TFA salt undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form covalent bonds.
Amide Bond Formation: The amine group reacts with carboxylic acids, activated NHS esters, and carbonyls to form stable amide bonds.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for coupling reactions with carboxylic acids.
DCC (N,N’-Dicyclohexylcarbodiimide): Another coupling reagent for amide bond formation.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Used for efficient amide bond formation.
Major Products Formed
The major products formed from these reactions are stable amide bonds between N-Mal-N-bis(PEG4-amine) TFA salt and biomolecules, enhancing their stability and functionality .
Vergleich Mit ähnlichen Verbindungen
N-Mal-N-bis(PEG4-amine) TFA salt is unique due to its dual functional groups (maleimide and amine) and its non-cleavable PEG linker. Similar compounds include:
Mal-PEG4-amine: Contains a maleimide group and an amine group but lacks the non-cleavable PEG linker.
PEG-Mal-PEG: A PEG linker with maleimide groups at both ends, used for similar bioconjugation purposes.
N-Mal-N-bis(PEG4-amine) TFA salt stands out due to its ability to form stable, non-cleavable bonds, making it highly suitable for long-term applications in drug delivery and bioconjugation .
Eigenschaften
IUPAC Name |
N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N4O11.C2HF3O2/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29;3-2(4,5)1(6)7/h1-2H,3-24,28-29H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWGVVGCWYBBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51F3N4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)





![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)




